

# 8-Allylthioguanosine CAS number and molecular formula

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Compound of Interest

Compound Name: 8-Allylthioguanosine

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## 8-Allylthioguanosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Details**

Compound: 8-Allylthioguanosine

Identifier	Value	Source
CAS Number	126092-30-6	N/A
Molecular Formula	C13H17N5O5S	N/A

### **Abstract**

**8-AllyIthioguanosine** is a modified purine nucleoside that belongs to the class of 8-substituted guanosine analogs. While specific research on **8-AllyIthioguanosine** is limited, the broader class of 8-substituted guanosine derivatives has garnered significant interest in medicinal chemistry and drug development. These compounds are recognized for their potential to modulate immune responses, primarily through the activation of Toll-like receptors (TLRs), and to induce cell differentiation. This technical guide synthesizes the available information on **8-AllyIthioguanosine** and related 8-substituted guanosine analogs, providing insights into its potential biological activities, mechanisms of action, and relevant experimental considerations.



# Potential Biological Activity and Mechanism of Action

Based on the activities of structurally related compounds, **8-Allylthioguanosine** is hypothesized to function as an agonist of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), initiating an innate immune response. [1][2] Various 8-substituted guanosine analogs, such as 8-hydroxyguanosine (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), have been identified as endogenous ligands for TLR7, capable of inducing cytokine production in both mouse and human immune cells.[1][3]

The activation of TLR7 by these guanosine analogs often requires the presence of an oligoribonucleotide (ORN), which is thought to enhance the binding affinity of the small molecule ligand to the receptor.[1][2] Upon activation, TLR7 recruits the adaptor protein MyD88, triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-kB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, orchestrating an antiviral and anti-tumor immune response.



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Beyond immune modulation, certain 8-substituted guanosine and 2'-deoxyguanosine derivatives have demonstrated potential as inducers of cell differentiation. For instance, compounds with substitutions at the 8-position have been shown to induce maturation in Friend murine erythroleukemia cells, suggesting a potential therapeutic application in terminating leukemia cell proliferation.[4]

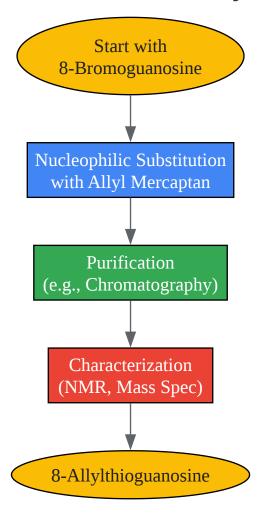
## **Synthesis and Experimental Protocols**

While a specific, detailed synthesis protocol for **8-Allylthioguanosine** is not readily available in the reviewed literature, the synthesis of 8-substituted guanosine analogs generally follows



established chemical methodologies. A common approach involves the modification of a commercially available guanosine precursor.

## **General Experimental Workflow for Synthesis**



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## **Experimental Protocol for Assessing TLR7 Agonist Activity**

The following is a generalized protocol for evaluating the ability of a compound like **8-Allylthioguanosine** to stimulate cytokine production, a hallmark of TLR7 activation.

Objective: To determine if **8-Allylthioguanosine** induces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in human peripheral blood mononuclear cells (PBMCs).



#### Materials:

- Human PBMCs, isolated from healthy donor blood
- RPMI-1640 medium supplemented with 10% fetal bovine serum
- 8-Allylthioguanosine (test compound)
- LPS (positive control for TLR4 activation)
- R848 (positive control for TLR7/8 activation)
- DMSO (vehicle control)
- ELISA kits for TNF-α, IL-6, and IL-8

#### Procedure:

- Cell Culture: Plate freshly isolated human PBMCs in a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL.
- Compound Treatment: Add 8-Allylthioguanosine at various concentrations (e.g., 0.1, 1, 10 μM). Include wells with LPS, R848, and DMSO as controls.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
- Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
- Data Analysis: Compare the cytokine levels in the wells treated with 8-Allylthioguanosine to the vehicle control.

## **Quantitative Data Summary (Hypothetical)**

As no specific quantitative data for **8-Allylthioguanosine** was found, the following table presents a hypothetical dataset based on the expected activity of a TLR7 agonist.



Compound	Concentration (µM)	TNF-α (pg/mL)	IL-6 (pg/mL)	IL-8 (pg/mL)
Vehicle (DMSO)	-	50 ± 10	100 ± 20	200 ± 40
8- Allylthioguanosin e	1	500 ± 50	800 ± 75	1500 ± 120
8- Allylthioguanosin e	10	2500 ± 200	4000 ± 350	8000 ± 600
R848 (Control)	1	3000 ± 250	5000 ± 400	10000 ± 800

### **Conclusion and Future Directions**

**8-AllyIthioguanosine** represents a promising but understudied member of the 8-substituted guanosine analog family. Based on the established pharmacology of related compounds, it holds potential as an immunomodulatory agent, likely acting through the TLR7 pathway. Further research is imperative to elucidate its precise mechanism of action, determine its potency and efficacy in various in vitro and in vivo models, and to explore its therapeutic potential in areas such as oncology and infectious diseases. Key future experiments should include direct binding assays to confirm its interaction with TLR7, comprehensive cytokine profiling, and evaluation in preclinical disease models.

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## References

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